molecular formula C7H9BrN2 B2636695 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1256157-76-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No. B2636695
M. Wt: 201.067
InChI Key: SIPBOCCQDYQFJM-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, involves condensation with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine consists of a bromine atom attached to a tetrahydroimidazo[1,5-a]pyridine ring .


Physical And Chemical Properties Analysis

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 201.06 .

Scientific Research Applications

Synthesis and Chemical Properties

"3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine" is a versatile compound in the field of organic chemistry, serving as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the creation of conformationally constrained inhibitors of enzymes such as farnesyltransferase, showcasing improved metabolic stability in vivo due to the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization (Dinsmore et al., 2000). This process highlights its significance in developing pharmaceuticals with enhanced efficacy and stability.

Pharmaceutical Research

In pharmaceutical research, the compound finds application in creating new polyheterocyclic ring systems, contributing to the development of novel antibacterial agents. For instance, derivatives synthesized from "3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" have shown potential in vitro antibacterial properties, underlining the compound's role in generating new therapeutics (Abdel‐Latif et al., 2019).

Catalysis and Synthesis

The compound is also instrumental in catalytic processes and synthetic chemistry, where it aids in the efficient synthesis of imidazo[1,2-a]pyridines. A notable example includes the use of ionic liquids to promote one-pot synthesis, demonstrating the compound's utility in simplifying reaction processes and enhancing yields (Shaabani et al., 2006).

Material Science

In material science, "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine" derivatives are explored for their emissive properties, contributing to the development of organic dyes with large Stokes shifts. This application is crucial for creating materials with specific optical properties, useful in sensors, organic light-emitting diodes (OLEDs), and fluorescence-based applications (Marchesi et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBOCCQDYQFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

CAS RN

1256157-76-2
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
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